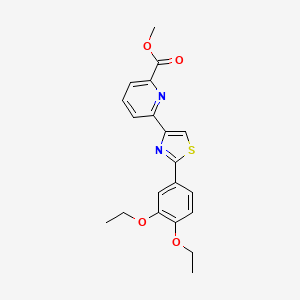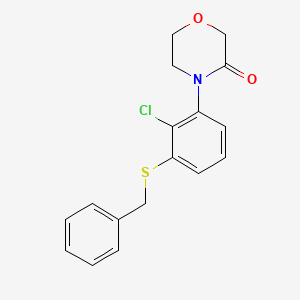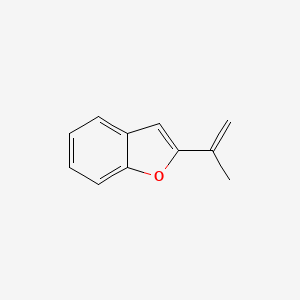
3-CHLORO-5-METHYL-1,2-DIHYDROISOQUINOLIN-1-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-CHLORO-5-METHYL-1,2-DIHYDROISOQUINOLIN-1-ONE is a heterocyclic compound that belongs to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often used as building blocks in organic synthesis. The presence of a chlorine atom at the 3-position and a methyl group at the 5-position makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-5-METHYL-1,2-DIHYDROISOQUINOLIN-1-ONE can be achieved through several methods, including:
Cyclocondensation Reactions: One common method involves the cyclocondensation of benzamide derivatives with functionalized arenes and alkynes.
Annulation Protocols: Another approach is the annulation of unsaturated hydrocarbons with nitrogen-containing reaction partners.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclocondensation reactions using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-CHLORO-5-METHYL-1,2-DIHYDROISOQUINOLIN-1-ONE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form isoquinolinone derivatives with different oxidation states. Reduction reactions can also be employed to modify the compound’s structure.
Coupling Reactions: Suzuki–Miyaura coupling is a common method to form carbon-carbon bonds, utilizing boron reagents and palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling: Boron reagents and palladium catalysts are used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted isoquinolinones, which can be further utilized in pharmaceutical and chemical research.
Aplicaciones Científicas De Investigación
3-CHLORO-5-METHYL-1,2-DIHYDROISOQUINOLIN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-CHLORO-5-METHYL-1,2-DIHYDROISOQUINOLIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
3-Hetarylisocoumarins: These compounds share a similar isoquinolinone structure and are used in the synthesis of 1-functionalized 3-hetarylisoquinolines.
1-Chloroisoquinolines: These compounds have a chlorine atom at the 1-position and are used in various chemical reactions.
1-Aminoisoquinolines: These compounds contain an amino group at the 1-position and are studied for their potential anticancer properties.
Uniqueness
3-CHLORO-5-METHYL-1,2-DIHYDROISOQUINOLIN-1-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups provide unique reactivity and potential for diverse applications in research and industry.
Propiedades
IUPAC Name |
3-chloro-5-methyl-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-3-2-4-7-8(6)5-9(11)12-10(7)13/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDMVCRDEQMTLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC(=O)C2=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
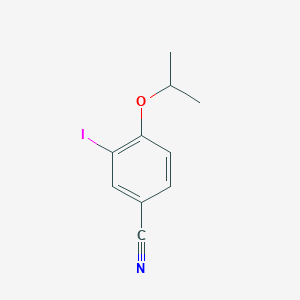

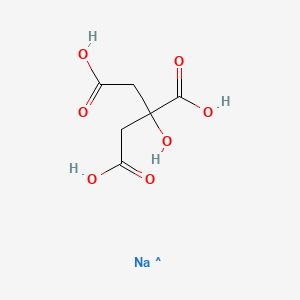


![tert-Butyl 9-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B8738920.png)
![Methyl [2-(iodomethyl)phenyl]acetate](/img/structure/B8738931.png)
![Tert-butyl benzo[d][1,3]dioxol-5-ylmethyl(2-oxoethyl)carbamate](/img/structure/B8738945.png)


